5-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

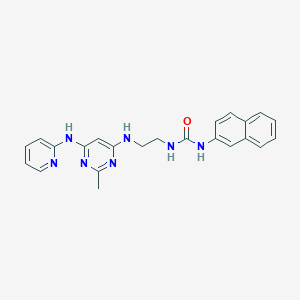

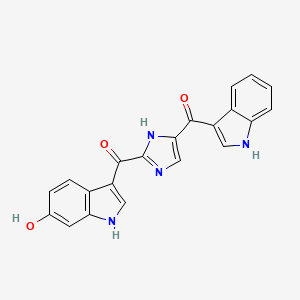

5-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is an important class of isoquinoline alkaloids . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of THIQ derivatives has garnered significant attention due to their broad range of applications . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis

The molecular structure of this compound is based on the THIQ scaffold, which is a key fragment of a diverse range of alkaloids and bioactive molecules .Chemical Reactions Analysis

The chemical reactions involving THIQ derivatives often involve the functionalization of the C(1) position . For instance, multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been highlighted .Mécanisme D'action

Target of Action

1,2,3,4-Tetrahydroisoquinolines (THIQs) are a significant structural motif of various natural products and therapeutic lead compounds . They are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

Thiqs are known to interact with their targets through various mechanisms . For instance, N-benzyl THIQs are known to function as antineuroinflammatory agents

Biochemical Pathways

Thiqs are known to be involved in various biochemical pathways due to their broad range of applications

Pharmacokinetics

It’s worth noting that the compound is insoluble in water , which could impact its bioavailability.

Result of Action

Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Action Environment

It’s worth noting that the compound is insoluble in water , which could impact its action in aqueous environments.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 5-Br-7-MeO-THIQ in lab experiments is its high affinity for sigma-1 receptors. This allows for specific targeting of these receptors and studying their downstream effects. Additionally, it has been shown to have low toxicity in animal models, making it a viable option for in vivo studies. However, one limitation of using 5-Br-7-MeO-THIQ is its limited solubility in water, which can make it difficult to work with in certain experimental setups.

Orientations Futures

There are various future directions for the study of 5-Br-7-MeO-THIQ. One direction is to further investigate its potential use in studying sigma-1 receptors and their downstream effects. Additionally, it could be studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, its anti-inflammatory effects could be further investigated for potential use in treating inflammatory diseases. Overall, 5-Br-7-MeO-THIQ has shown promise as a potential tool for scientific research and warrants further investigation.

Méthodes De Synthèse

The synthesis of 5-Br-7-MeO-THIQ involves the reaction of 2-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline with sodium methoxide in methanol. This results in the formation of 5-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline in good yield. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Applications De Recherche Scientifique

5-Br-7-MeO-THIQ has been studied for its potential use in scientific research due to its unique properties. It has been shown to have a high affinity for sigma-1 receptors, which are located in the endoplasmic reticulum of cells. Sigma-1 receptors play a role in various physiological processes such as calcium signaling, protein folding, and lipid metabolism. Therefore, 5-Br-7-MeO-THIQ has been investigated for its potential use in studying these processes.

Safety and Hazards

While specific safety and hazard information for 5-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline is not available, general precautions such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment should be taken .

Propriétés

IUPAC Name |

5-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-13-8-4-7-6-12-3-2-9(7)10(11)5-8/h4-5,12H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZABFRVUKMKTQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCNC2)C(=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2951091.png)

![[1-(7-Bromoquinolin-2-yl)piperidin-4-yl]methanol](/img/structure/B2951095.png)

![2-(4-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2951096.png)

![3-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2951102.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2951103.png)

![4-[4-(4-Fluorophenyl)-2-pyrimidinyl]benzenol](/img/structure/B2951104.png)